molecular formula C53H100N20O12 B612441 PKI 14-22 amide, myristoylated CAS No. 201422-03-9

PKI 14-22 amide, myristoylated

Cat. No.: B612441
CAS No.: 201422-03-9
M. Wt: 1209.5
InChI Key: GQPQKQWUUHDDIS-JDLJUXOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKI (14-22) amide (myristoylated) is cell-permeable protein kinase A inhibitor. The non-myristoylated type of this peptide is a highly specific inhibitor of cAMP-dependent protein kinase (PKA), N-terminus is myristoylated to increase cell membrane permeability. It is usually used to study PKA in cellular systems in-vitro.

Biochemical Analysis

Biochemical Properties

Myr-PKI interacts with PKA, a protein kinase that plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . The binding properties of myr-PKI analogs were characterized by fluorescence polarization and surface plasmon resonance . Two compounds were identified with K_D values in the 500–600 pM range .

Cellular Effects

Myr-PKI has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that myr-PKI can block PKA-mediated phosphorylase activation . In addition, myr-PKI has been found to permeate cells and localize within the cytoplasm, inhibiting PKA activity within the cellular environment .

Molecular Mechanism

The molecular mechanism of myr-PKI involves its interaction with PKA. After a fast binding step in which PKA selects myr-PKI’s most competent conformations, myr-PKI folds upon binding through a slow conformational rearrangement within the enzyme’s binding pocket . This results in the inhibition of PKA activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myr-PKI have been observed to change over time. For instance, it has been shown that myr-PKI can rapidly and reversibly regulate the cell surface expression of Aquaporin 4 (AQP4) in response to changes of tonicity in primary cortical rat astrocytes .

Metabolic Pathways

Myr-PKI is involved in the cAMP/PKA pathway, a critical metabolic pathway that regulates numerous cellular functions . It inhibits PKA, thereby affecting the downstream effects of this pathway.

Transport and Distribution

Myr-PKI is known to permeate cells and localize within the cytoplasm . This suggests that it is transported across the cell membrane and distributed within the cell to exert its effects.

Subcellular Localization

Myr-PKI localizes within the cytoplasm of cells . This subcellular localization allows it to interact with PKA, thereby inhibiting its activity within the cellular environment .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQKQWUUHDDIS-JDLJUXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100N20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: myr-PKI functions as a potent and specific inhibitor of PKA. [, , ] Its myristoylated moiety facilitates cell membrane permeability, enabling it to effectively reach intracellular PKA. [, ] By mimicking the substrate binding site of PKA, myr-PKI competitively inhibits the enzyme's activity, ultimately blocking the phosphorylation of downstream targets. [, ] This inhibition disrupts PKA-dependent signaling pathways, influencing diverse cellular processes such as protein secretion, ion channel activity, and gene expression. [, , , ]

A: The research papers strongly suggest that myristoylation significantly enhances the cellular uptake and efficacy of PKI 14-22. [, ] While the unmodified peptide might possess inherent PKA inhibitory activity, its ability to traverse the cell membrane and exert its effects intracellularly is limited. Myristoylation, by increasing lipophilicity, facilitates its passage across the membrane, enabling it to effectively reach and inhibit intracellular PKA. [, ] This modification is crucial for its application in cellular assays and its utility as a research tool to investigate intracellular PKA signaling.

A: Certainly! In studies exploring follicle-stimulating hormone (FSH) signaling in granulosa cells, myr-PKI effectively inhibited FSH-stimulated ERK activation. [] This finding pointed towards a PKA-dependent mechanism where FSH promotes ERK activity by relieving the inhibition imposed by a specific phosphotyrosine phosphatase. In another study focusing on the regulation of the epidermal growth factor receptor (EGFR), myr-PKI induced internalization of inactive EGFR. [, ] This effect unveiled a novel, ligand-independent mechanism of EGFR endocytosis regulated by basal PKA activity, highlighting the diverse roles of PKA in cellular processes.

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